molecular formula C10H11BrN2O2 B3100053 15N Monobromobimane CAS No. 1359828-83-3

15N Monobromobimane

Cat. No.: B3100053
CAS No.: 1359828-83-3
M. Wt: 273.10 g/mol
InChI Key: AHEWZZJEDQVLOP-ULRYTFMMSA-N
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Description

15N Monobromobimane is a heterocyclic compound and a bimane dye used extensively in biochemistry. It is known for its ability to alkylate thiol groups, displacing bromine and adding a fluorescent tag to the thiol. This property makes it a valuable reagent in various biochemical applications .

Mechanism of Action

The mechanism of action of 15N Monobromobimane involves its reaction with thiol groups to generate a stable fluorescent signal . It can be used to evaluate or quantify a variety of compounds containing reactive sulfur or thiol groups .

Safety and Hazards

The safety data sheet for Monobromobimane indicates that it should be handled with caution . It is recommended to avoid prolonged exposure and to not breathe the vapor . In case of contact, immediately wash skin with soap and copious amounts of water .

Future Directions

The future directions in the study of 15N Monobromobimane and similar compounds involve the development of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging . This approach can significantly expand the applications of MRS/MRI beyond commonly studied 13C nuclei . Additionally, the optimization of a Monobromobimane (MBB) derivatization and RP-HPLC-FLD detection method for sulfur species measurement in human serum after sulfur inhalation treatment has been proposed .

Preparation Methods

Synthetic Routes and Reaction Conditions

15N Monobromobimane is synthesized from 3,4-dimethyl-2-pyrazolin-5-one, a condensation product of ethyl 2-methylacetoacetate with hydrazine. The process involves chlorination followed by basic treatment with aqueous potassium carbonate under heterogeneous conditions. The major product, syn-bimane, is then selectively brominated to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is light-sensitive and should be stored in refrigerated conditions, protected from light .

Chemical Reactions Analysis

Types of Reactions

15N Monobromobimane primarily undergoes substitution reactions. It reacts with thiol groups to form fluorescent adducts. This reaction is of second-order and is dependent on pH. The compound can also undergo bromination and chlorination reactions .

Common Reagents and Conditions

The common reagents used in reactions with this compound include thiol-containing compounds such as glutathione and cysteine. The reactions typically occur under physiological conditions, with pH around 7.4 .

Major Products Formed

The major products formed from reactions with this compound are fluorescent thiol adducts. These products are stable and can be detected using fluorescence spectroscopy .

Comparison with Similar Compounds

15N Monobromobimane is unique due to its high reactivity with thiol groups and its ability to form stable fluorescent products. Similar compounds include:

This compound stands out due to its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

7-(bromomethyl)-1,2,6-trimethyl(1,2-15N2)pyrazolo[1,2-a](1,2-15N2)pyrazole-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3/i12+1,13+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEWZZJEDQVLOP-ULRYTFMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([15N]2C(=C(C(=O)[15N]2C1=O)C)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-83-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359828-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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